molecular formula C10H15NO2 B2885772 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 2308298-33-9

1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No.: B2885772
CAS No.: 2308298-33-9
M. Wt: 181.235
InChI Key: DMHXYBDKRHUTEO-UHFFFAOYSA-N
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Description

1-(7-Oxa-2-azaspiro[35]nonan-2-yl)prop-2-en-1-one is a spirocyclic compound that features a unique structural motif combining an oxetane and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite to form the spirocyclic intermediate, which is then further functionalized to introduce the prop-2-en-1-one moiety .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous-flow synthesis techniques to enhance efficiency and safety. The use of microreaction systems allows for precise control over reaction conditions, leading to higher yields and better product quality compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a covalent inhibitor of the KRAS G12C protein, which is involved in cancer cell proliferation. The compound binds covalently to the cysteine residue of the KRAS G12C protein, thereby inhibiting its activity and preventing cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-(7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-9(12)11-7-10(8-11)3-5-13-6-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHXYBDKRHUTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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